![molecular formula C7H7ClN2O B1435597 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1823379-92-5](/img/structure/B1435597.png)
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Overview
Description
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a chemical compound with the molecular formula C7H7ClN2O. It has a molecular weight of 170.6 . It is a white solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is 1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a white solid with a predicted boiling point of 321.3±42.0 °C and a predicted density of 1.327±0.06 g/cm3 .Scientific Research Applications
-
Pharmaceuticals
- Pyridopyrimidine derivatives, which include “6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine”, have shown therapeutic interest and have been approved for use as therapeutics .
- The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the review .
- The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
-
Chemical Synthesis
-
Catalysis
- A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- The condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes was carried out .
-
Imidazole Derivatives
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Photochromic Dye
- Antiproliferative and Antiviral Activity
- Pyrimidine-derived indole ribonucleosides, which include “6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine”, were synthesized and tested for in vitro antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activity (Dengue virus and anti-hepatitis C virus) .
- Compound (2 S,3 R,4 S,5 S)-2- (6-chloro-4- (furan-2-yl)-9 H -pyrimido [4,5-b]indol-9-yl)-5- (hydroxymethyl)-tetrahydrofuran-3,4-diol exhibited notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVNCDJLJLRPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



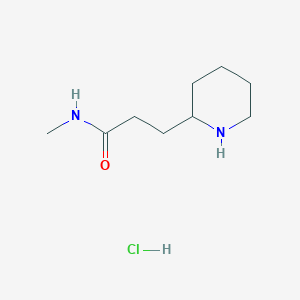
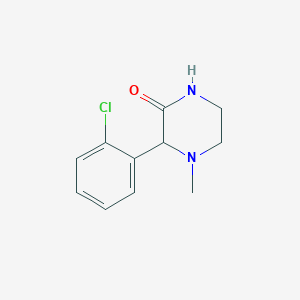
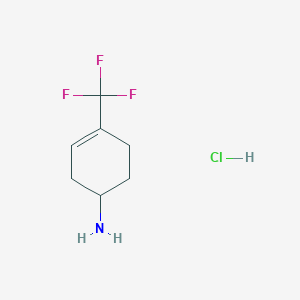
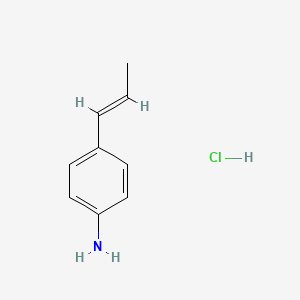
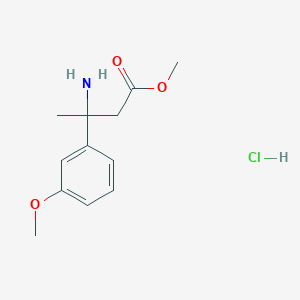
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
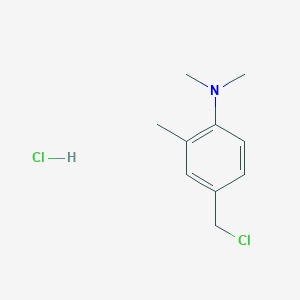
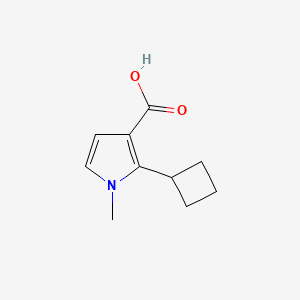

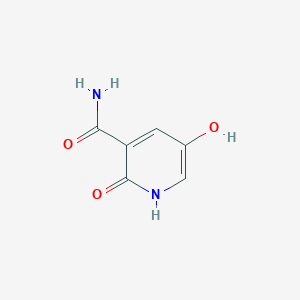
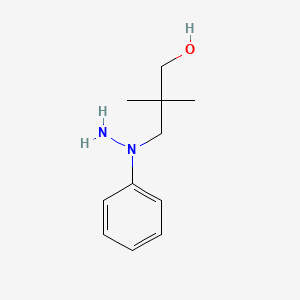
![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
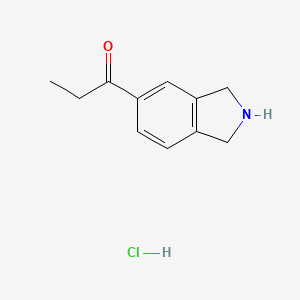
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)